molecular formula C5H8O3 B563306 Methyl-d3 3-Oxobutanoate CAS No. 107694-22-4

Methyl-d3 3-Oxobutanoate

Cat. No. B563306
M. Wt: 119.134
InChI Key: WRQNANDWMGAFTP-BMSJAHLVSA-N
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Patent
US04873254

Procedure details

The dimethyl pyridine-3,5-dicarboxylate (m.p. 204°-206° C.) used as starting material was obtained by a similar process to that described in the second part of Example 3, using 5-nitrosalicylaldehyde (16.7 g.), potassium carbonate (13.8 g.), 1,4-dichlorobutane (25.4 g.) and diemthylformamide (300 ml.) as initial starting materials, and the 2-(4-chlorobutoxy)-5-nitrobenzaldehyde thus obtained (3.0 g., m.p. 51°-52° C.), methyl acetoacetate (2.7 g.), ammonium acetate (1.0 g.) and ethanol (30 ml.) as reactants in the subsequent reaction (the ammonium acetate and part of the methyl acetoacetate being equivalent to methyl 3-aminocrotonate).
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.7 g
Type
reactant
Reaction Step Three
Quantity
13.8 g
Type
reactant
Reaction Step Four
Quantity
25.4 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1C=[C:5]([C:7]([O:9]C)=[O:8])[CH:4]=[C:3]([C:11]([O:13][CH3:14])=[O:12])C=1.[N+:15]([C:18]1[CH:25]=[C:22]([CH:23]=[O:24])[C:21]([OH:26])=[CH:20][CH:19]=1)([O-:17])=[O:16].C(=O)([O-])[O-:28].[K+].[K+].[Cl:33][CH2:34][CH2:35][CH2:36][CH2:37]Cl>C(O)C>[Cl:33][CH2:34][CH2:35][CH2:36][CH2:37][O:26][C:21]1[CH:20]=[CH:19][C:18]([N+:15]([O-:17])=[O:16])=[CH:25][C:22]=1[CH:23]=[O:24].[C:11]([O:13][CH3:14])(=[O:12])[CH2:3][C:4]([CH3:5])=[O:28].[C:7]([O-:9])(=[O:8])[CH3:5].[NH4+:1] |f:2.3.4,9.10|

Inputs

Step One
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC(=C1)C(=O)OC)C(=O)OC
Step Three
Name
Quantity
16.7 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(C=O)=C1)O
Step Four
Name
Quantity
13.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
25.4 g
Type
reactant
Smiles
ClCCCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained by a similar process to that

Outcomes

Product
Name
Type
product
Smiles
ClCCCCOC1=C(C=O)C=C(C=C1)[N+](=O)[O-]
Name
Type
product
Smiles
C(CC(=O)C)(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
Name
Type
product
Smiles
C(C)(=O)[O-].[NH4+]
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04873254

Procedure details

The dimethyl pyridine-3,5-dicarboxylate (m.p. 204°-206° C.) used as starting material was obtained by a similar process to that described in the second part of Example 3, using 5-nitrosalicylaldehyde (16.7 g.), potassium carbonate (13.8 g.), 1,4-dichlorobutane (25.4 g.) and diemthylformamide (300 ml.) as initial starting materials, and the 2-(4-chlorobutoxy)-5-nitrobenzaldehyde thus obtained (3.0 g., m.p. 51°-52° C.), methyl acetoacetate (2.7 g.), ammonium acetate (1.0 g.) and ethanol (30 ml.) as reactants in the subsequent reaction (the ammonium acetate and part of the methyl acetoacetate being equivalent to methyl 3-aminocrotonate).
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.7 g
Type
reactant
Reaction Step Three
Quantity
13.8 g
Type
reactant
Reaction Step Four
Quantity
25.4 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1C=[C:5]([C:7]([O:9]C)=[O:8])[CH:4]=[C:3]([C:11]([O:13][CH3:14])=[O:12])C=1.[N+:15]([C:18]1[CH:25]=[C:22]([CH:23]=[O:24])[C:21]([OH:26])=[CH:20][CH:19]=1)([O-:17])=[O:16].C(=O)([O-])[O-:28].[K+].[K+].[Cl:33][CH2:34][CH2:35][CH2:36][CH2:37]Cl>C(O)C>[Cl:33][CH2:34][CH2:35][CH2:36][CH2:37][O:26][C:21]1[CH:20]=[CH:19][C:18]([N+:15]([O-:17])=[O:16])=[CH:25][C:22]=1[CH:23]=[O:24].[C:11]([O:13][CH3:14])(=[O:12])[CH2:3][C:4]([CH3:5])=[O:28].[C:7]([O-:9])(=[O:8])[CH3:5].[NH4+:1] |f:2.3.4,9.10|

Inputs

Step One
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC(=C1)C(=O)OC)C(=O)OC
Step Three
Name
Quantity
16.7 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(C=O)=C1)O
Step Four
Name
Quantity
13.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
25.4 g
Type
reactant
Smiles
ClCCCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained by a similar process to that

Outcomes

Product
Name
Type
product
Smiles
ClCCCCOC1=C(C=O)C=C(C=C1)[N+](=O)[O-]
Name
Type
product
Smiles
C(CC(=O)C)(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
Name
Type
product
Smiles
C(C)(=O)[O-].[NH4+]
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04873254

Procedure details

The dimethyl pyridine-3,5-dicarboxylate (m.p. 204°-206° C.) used as starting material was obtained by a similar process to that described in the second part of Example 3, using 5-nitrosalicylaldehyde (16.7 g.), potassium carbonate (13.8 g.), 1,4-dichlorobutane (25.4 g.) and diemthylformamide (300 ml.) as initial starting materials, and the 2-(4-chlorobutoxy)-5-nitrobenzaldehyde thus obtained (3.0 g., m.p. 51°-52° C.), methyl acetoacetate (2.7 g.), ammonium acetate (1.0 g.) and ethanol (30 ml.) as reactants in the subsequent reaction (the ammonium acetate and part of the methyl acetoacetate being equivalent to methyl 3-aminocrotonate).
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
16.7 g
Type
reactant
Reaction Step Three
Quantity
13.8 g
Type
reactant
Reaction Step Four
Quantity
25.4 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1C=[C:5]([C:7]([O:9]C)=[O:8])[CH:4]=[C:3]([C:11]([O:13][CH3:14])=[O:12])C=1.[N+:15]([C:18]1[CH:25]=[C:22]([CH:23]=[O:24])[C:21]([OH:26])=[CH:20][CH:19]=1)([O-:17])=[O:16].C(=O)([O-])[O-:28].[K+].[K+].[Cl:33][CH2:34][CH2:35][CH2:36][CH2:37]Cl>C(O)C>[Cl:33][CH2:34][CH2:35][CH2:36][CH2:37][O:26][C:21]1[CH:20]=[CH:19][C:18]([N+:15]([O-:17])=[O:16])=[CH:25][C:22]=1[CH:23]=[O:24].[C:11]([O:13][CH3:14])(=[O:12])[CH2:3][C:4]([CH3:5])=[O:28].[C:7]([O-:9])(=[O:8])[CH3:5].[NH4+:1] |f:2.3.4,9.10|

Inputs

Step One
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC(=C1)C(=O)OC)C(=O)OC
Step Three
Name
Quantity
16.7 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(C=O)=C1)O
Step Four
Name
Quantity
13.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
25.4 g
Type
reactant
Smiles
ClCCCCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained by a similar process to that

Outcomes

Product
Name
Type
product
Smiles
ClCCCCOC1=C(C=O)C=C(C=C1)[N+](=O)[O-]
Name
Type
product
Smiles
C(CC(=O)C)(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
Name
Type
product
Smiles
C(C)(=O)[O-].[NH4+]
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.